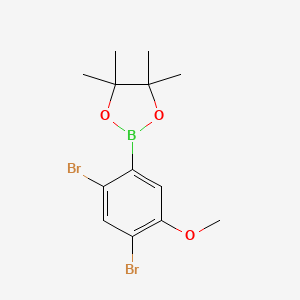
4-Fluoroindoline-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoroindoline-5-carbonitrile (4-FIC) is a novel compound that has recently been studied for its potential applications in both scientific research and drug development. 4-FIC is a small molecule that is composed of a five-membered ring with a nitrogen atom and a fluorine atom attached to it. It has been shown to have a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory activities. 4-FIC has also been studied for its ability to modulate the activity of various enzymes and receptors.
Aplicaciones Científicas De Investigación
4-Fluoroindoline-5-carbonitrile has been studied for its potential applications in a wide range of scientific research fields. It has been studied for its ability to modulate the activity of various enzymes, including cytochrome P450 enzymes and protein kinases. Additionally, this compound has been studied for its ability to bind to and modulate the activity of various receptors, including G protein-coupled receptors and nuclear receptors. This compound has also been studied for its ability to inhibit the growth of various cancer cell lines, as well as its ability to inhibit the replication of various viruses.
Mecanismo De Acción
Target of Action
It is known that fluorinated heterocycles, which include 4-fluoroindoline-5-carbonitrile, are main components of many marketed drugs .
Mode of Action
It is known that fluorinated heterocycles can have various electron-donating or electron-withdrawing substituents, which significantly affect their anticancer and antimicrobial activities .
Result of Action
This compound has been studied for its anticancer activity . The compound’s cytotoxicity against HeLa cells is believed to involve the induction of cell death by apoptosis . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Fluoroindoline-5-carbonitrile in lab experiments is its ability to modulate the activity of various enzymes and receptors. Additionally, this compound has been shown to have a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory activities. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very stable in aqueous solutions and can easily degrade over time. Additionally, this compound can be toxic at high concentrations and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 4-Fluoroindoline-5-carbonitrile research. For example, further research could be conducted to better understand the exact mechanism of action of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in drug discovery and development. Finally, further research could be conducted to explore the potential therapeutic uses of this compound, such as its use in the treatment of various diseases.
Métodos De Síntesis
4-Fluoroindoline-5-carbonitrile can be synthesized through a variety of different methods. The most common method is the condensation reaction between 4-fluorobenzaldehyde and ethyl cyanoacetate. This reaction is usually carried out at room temperature using a catalytic amount of sodium hydroxide. Another method is the reaction between 4-fluorobenzaldehyde and malononitrile, which is usually carried out at higher temperatures. Other methods include the reaction between 4-fluorobenzaldehyde and acrylonitrile, as well as the reaction between 4-fluorobenzaldehyde and ethyl chloroformate.
Propiedades
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-2,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRZLXRQHMJWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














